

Application Notes and Protocols for the Derivatization of Indole-2-Carbohydrazide

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Compound of Interest

Compound Name: 3-Amino-1h-indole-2-carbohydrazide

Cat. No.: B034534

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} Indole-2-carbohydrazide is a key intermediate, serving as a versatile building block for the synthesis of a diverse library of derivatives. These derivatives, particularly hydrazones, have demonstrated significant potential as anticancer, anti-angiogenic, α -glucosidase inhibitors, and antiplatelet agents.^{[3][4][5][6]} The derivatization process typically involves the condensation of the hydrazide moiety with various aldehydes or ketones to form N-acylhydrazones, which can be further modified or cyclized to generate other heterocyclic systems like oxadiazoles.^{[7][8]} This document provides detailed experimental procedures for the synthesis and derivatization of indole-2-carbohydrazide, summarizes key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1H-indole-2-carbohydrazide

This protocol describes the synthesis of the core intermediate, 1H-indole-2-carbohydrazide, from its corresponding ethyl ester. This is a foundational step for subsequent derivatization reactions.

Reaction Scheme:

- Ethyl 1H-indole-2-carboxylate + Hydrazine Hydrate → 1H-indole-2-carbohydrazide

Materials:

- Ethyl 1H-indole-2-carboxylate
- Hydrazine monohydrate (99%)
- Ethanol (EtOH)
- Distilled water
- Ice

Procedure:

- Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
- Add an excess of hydrazine monohydrate (approximately 15 equivalents) to the solution.[\[1\]](#)
- Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.[\[6\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-17 hours.[\[1\]](#)[\[6\]](#)
- Once the reaction is complete, cool the flask to room temperature.
- Pour the reaction mixture into an ice/water mixture to precipitate the product.[\[6\]](#)
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any residual hydrazine.
- Dry the purified solid, 1H-indole-2-carbohydrazide, under vacuum. The product is typically obtained in excellent yield.[\[6\]](#)

Protocol 2: General Procedure for the Derivatization of 1H-indole-2-carbohydrazide (N-Acylhydrazone Formation)

This protocol outlines the synthesis of indole-2-carbohydrazide derivatives (specifically N-acylhydrazones) through condensation with various aromatic aldehydes.

Reaction Scheme:

- 1H-indole-2-carbohydrazide + Substituted Aromatic Aldehyde → N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide

Materials:

- 1H-indole-2-carbohydrazide
- Substituted aromatic aldehyde (e.g., 3-fluorobenzaldehyde, 3-hydroxybenzaldehyde) (1 equivalent)
- Ethanol (EtOH)
- Glacial acetic acid (catalytic amount, 3-5 drops)[\[1\]](#)
- Distilled water
- Ice

Procedure:

- Suspend 1H-indole-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
- Add the desired substituted aromatic aldehyde (1 equivalent) to the suspension.
- Add a few drops (3-5) of glacial acetic acid to the mixture to catalyze the reaction.[\[1\]](#)
- Heat the reaction mixture to reflux (approximately 80°C) with stirring for the required time (typically 2-17 hours).[\[1\]](#)[\[6\]](#)

- Monitor the reaction for completion using TLC.
- Upon completion, pour the reaction mixture into an ice/water mixture to induce precipitation.
[\[6\]](#)
- Filter the precipitate using vacuum filtration.
- Wash the collected solid with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-substituted-1H-indole-2-carbohydrazide derivative.
- Dry the final product under vacuum.

Data Presentation

Table 1: Synthesis of 1H-indole-2-carbohydrazide

Starting Material	Reagents	Solvent	Reaction Time (h)	Typical Yield (%)
Ethyl 1H-indole-2-carboxylate	Hydrazine Monohydrate	Ethanol	2 - 17	~70 - 95

Table 2: Spectroscopic Data for Representative Indole-2-carbohydrazide Derivatives

This table presents data for two example derivatives synthesized using Protocol 2.[\[6\]](#)

Derivative Name	Aldehyde Used	Yield (%)	m.p. (°C)	Key ¹ H NMR Signals (δ ppm, DMSO-d ₆)	Key IR Signals (cm ⁻¹)
N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide	3-Fluorobenzaldehyde	88	171-173	12.02 (s, 1H, CONH), 11.84 (s, 1H, Indole NH), 8.47 (s, 1H, N=CH), 7.08-7.70 (m, aromatic H)	3448, 3313 (N-H), 1629 (C=O), 1597 (C=N)
N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide	3-Hydroxybenzaldehyde	89	278-281	12.05 (s, 1H, CONH), 11.84 (bs, 2H, Indole NH, OH), 8.44 (s, 1H, N=CH), 7.08-7.82 (m, aromatic H)	3412 (O-H), 3227, 3185 (N-H), 1624 (C=O), 1599 (C=N)

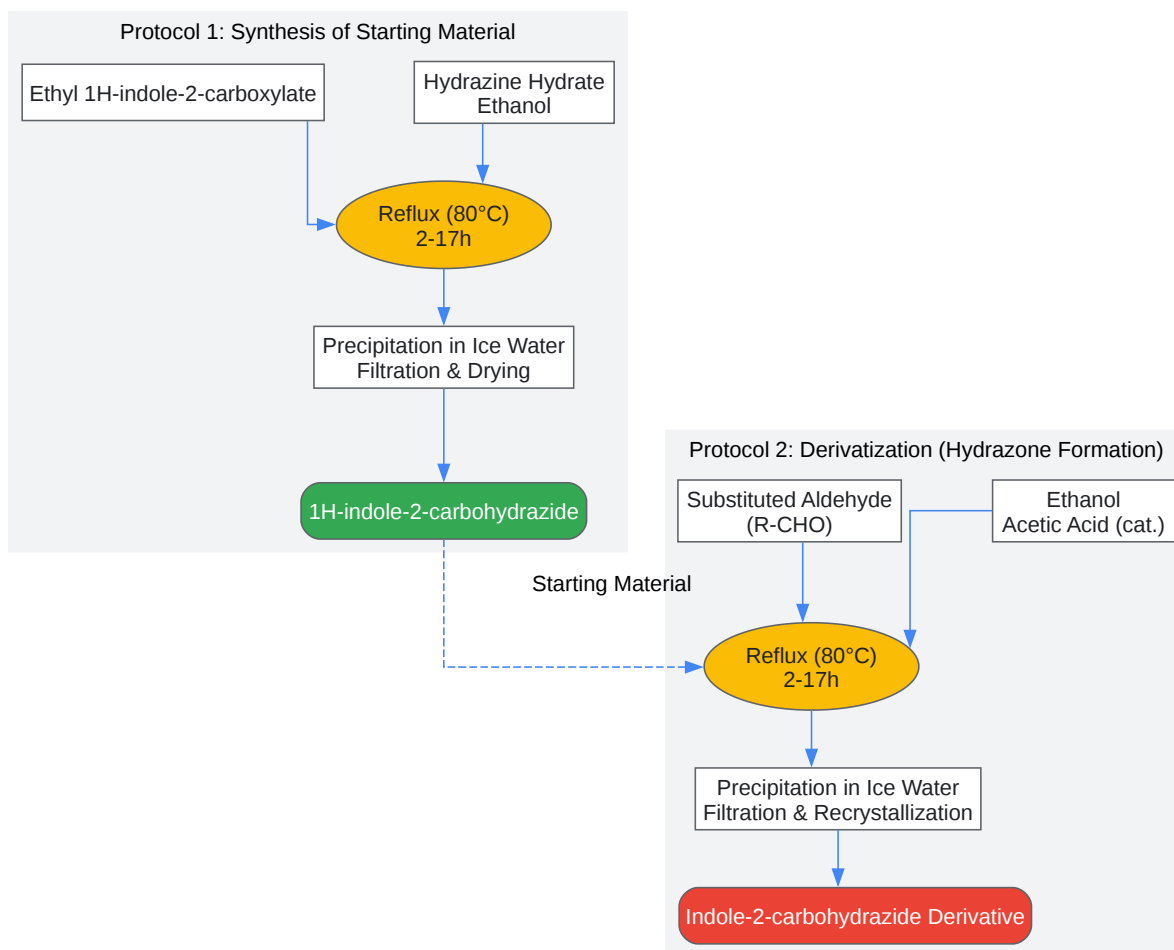
Table 3: Biological Activity of Selected Indole-2-carbohydrazide Derivatives

This table summarizes the in vitro biological activity of some derivatives, highlighting their therapeutic potential.

Compound ID	Target/Assay	Cell Line(s)	Activity Metric	Result	Reference
24f	Antiproliferative / Anti-angiogenic	HCT116, SW480	GI ₅₀	8.1 μ M, 7.9 μ M	[3] , [4]
6i	Antiproliferative / Tubulin Inhibitor	COLO 205, SK-MEL-5	LC ₅₀	71 nM, 75 nM	[1]
11d	α -Glucosidase Inhibition	N/A	IC ₅₀	6.31 μ M (118.8x more potent than acarbose)	[5]
5e	Antiproliferative / EGFR & CDK2 Dual Inhibitor	MCF-7	GI ₅₀	0.95 μ M	[9]

Visualizations

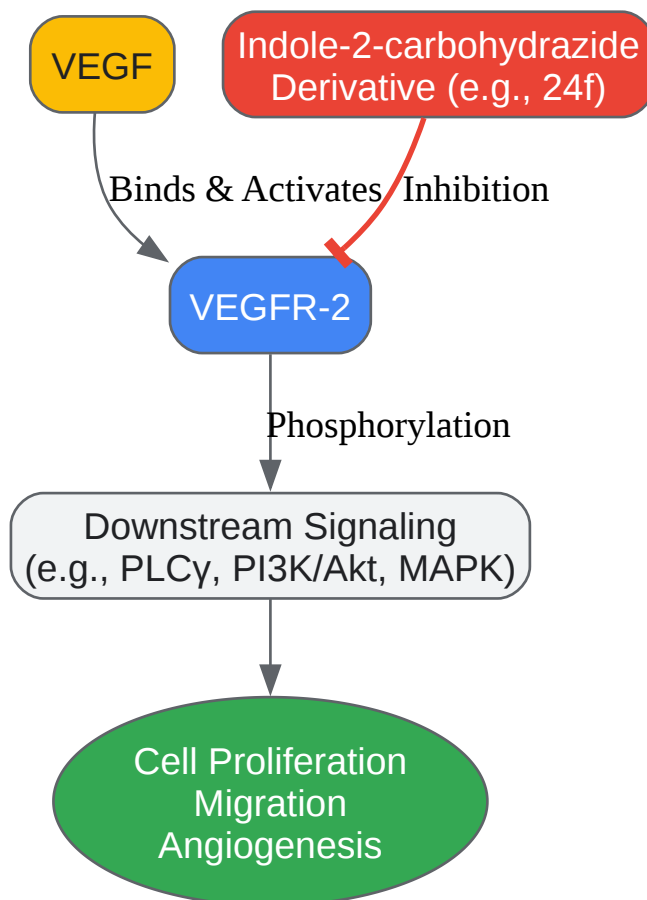
Experimental Workflow Diagram



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Caption: Workflow for the synthesis and derivatization of indole-2-carbohydrazide.

Signaling Pathway Diagram



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Caption: Inhibition of the VEGFR-2 signaling pathway by an indole derivative.[3][4]

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